molecular formula C13H22O2 B12651470 4-Cycloocten-1-yl isovalerate CAS No. 93964-70-6

4-Cycloocten-1-yl isovalerate

Cat. No.: B12651470
CAS No.: 93964-70-6
M. Wt: 210.31 g/mol
InChI Key: NOCIMGBKIKPXQV-ARJAWSKDSA-N
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Description

4-Cycloocten-1-yl isovalerate ( 93964-70-6) is a chemical ester with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is of significant interest in industrial research, particularly in the development of fragrances and flavors. It is recognized in the industry under the tradename "Violiff" and is supplied by major companies for use in fragrance creation . Its primary research value lies in its application as a fragrance material, where it may function as a heart or middle note, contributing to the overall scent profile of a composition . In research and development, it is studied for its potential use in various formulations, including fine perfumery, cosmetics, detergents, and fabric softeners . The mechanism of action for this compound, as with many fragrance ingredients, is based on its molecular structure and volatility, which influence its interaction with olfactory receptors and its evaporation rate from a substrate. Researchers investigate its role in enhancing fragrance longevity and stability, sometimes in combination with fixatives or within specialized delivery systems to improve performance on surfaces like textiles . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93964-70-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] 3-methylbutanoate

InChI

InChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3-

InChI Key

NOCIMGBKIKPXQV-ARJAWSKDSA-N

Isomeric SMILES

CC(C)CC(=O)OC1CCC/C=C\CC1

Canonical SMILES

CC(C)CC(=O)OC1CCCC=CCC1

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Cycloocten 1 Yl Isovalerate

Established Synthetic Pathways for Esterification

The most direct and established method for synthesizing 4-cycloocten-1-yl isovalerate is through the esterification of 4-cycloocten-1-ol with an isovaleric acid precursor. This approach leverages well-understood reactions in organic chemistry.

Synthesis from Cyclooctene (B146475) Derivatives and Isovaleric Acid Precursors

The synthesis commences with the preparation of the key alcohol intermediate, 4-cycloocten-1-ol. A common industrial route involves the reaction of 1,5-cyclooctadiene (B75094) with formic acid. This reaction proceeds without a catalyst at elevated temperatures (typically 90-105 °C) to yield cycloocten-4-yl formate (B1220265). The subsequent transesterification of this formate with a low-boiling alcohol, such as isopropanol, in the presence of a catalyst like butyl titanate at temperatures around 180-190 °C, affords 4-cycloocten-1-ol in high yield (approximately 95%).

Once 4-cycloocten-1-ol is obtained, it can be reacted with an isovaleric acid precursor to form the target ester. The most common precursors are isovaleric acid itself or its more reactive derivatives, such as isovaleroyl chloride or isovaleric anhydride. The direct esterification with isovaleric acid is a reversible reaction and typically requires an acid catalyst to achieve a reasonable yield.

Nucleophilic Acyl Substitution Mechanisms, including Nucleophilic Attack of Alcohol on Carbonyl Carbon

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. In the case of Fischer-Speier esterification (using isovaleric acid and an acid catalyst), the mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of isovaleric acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-cycloocten-1-ol attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst.

When a more reactive acylating agent like isovaleroyl chloride is used, the mechanism is similar but does not require an acid catalyst. The chlorine atom is a good leaving group, and the reaction is generally faster and irreversible.

Catalytic Approaches in Ester Synthesis

Catalysis is crucial in the synthesis of this compound, particularly when using isovaleric acid as the acylating agent, to increase the reaction rate and improve the yield.

Acid Catalysis and other Catalytic Systems for this compound Formation

Homogeneous Acid Catalysis: The most common method for this type of esterification is the Fischer-Speier reaction, which employs a strong acid catalyst. masterorganicchemistry.comyoutube.com

Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are frequently used. These catalysts are effective but can lead to side reactions and corrosion issues.

Lewis Acids: Lewis acids such as zirconium and hafnium complexes have been shown to be efficient catalysts for dehydrative esterification, often allowing for the use of equimolar amounts of reactants. nih.gov

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly being investigated.

Ion-Exchange Resins: Resins like Amberlyst-15 are effective, recyclable catalysts for the synthesis of perfumery esters. They offer the advantages of easy separation from the reaction mixture and reduced environmental impact. jetir.org

Supported Catalysts: Zirconium oxide chloride supported on mesoporous silica (B1680970) has demonstrated high catalytic activity for the esterification of long-chain carboxylic acids with secondary alcohols. researchgate.net

The table below presents data on the esterification of various secondary alcohols, providing an indication of the expected yields and reaction conditions applicable to the synthesis of this compound.

AlcoholCarboxylic Acid/DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)
Secondary AlkanolsVarious Carboxylic AcidsCation Exchange Resin---High
Hindered Secondary AlcoholsAcetic AnhydrideDowex H+/NaI---High
1-Phenyl-2-propanolBenzoic AcidZr(Cp)₂(CF₃SO₃)₂·THFBenzotrifluoride80-Moderate
Isoamyl AlcoholIsovaleric Acid[PPSH]₁.₅H₁.₅PW₁₂O₄₀Cyclohexane-297.5

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of this compound and ensure high selectivity, several reaction parameters can be optimized.

Stoichiometry of Reactants: According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol, 4-cycloocten-1-ol, or the isovaleric acid) can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Removal of Water: The continuous removal of water, a byproduct of the esterification, is a critical factor in driving the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using dehydrating agents.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal catalyst loading needs to be determined experimentally to balance reaction speed with cost and potential side reactions.

Temperature: The reaction is typically carried out at elevated temperatures to increase the rate of reaction. However, excessively high temperatures can lead to side reactions such as dehydration of the alcohol.

Solvent: The choice of solvent can influence the reaction equilibrium and the ease of water removal. Non-polar solvents that form an azeotrope with water are often preferred.

The following table illustrates the effect of varying reaction parameters on the yield of isoamyl isovalerate, a structurally similar ester. researchgate.net

ParameterRange StudiedOptimal Condition
Alcohol/Acid Molar Ratio1.05 - 1.151.1
Catalyst Amount (wt%)-6.4
Reaction Time (h)1.5 - 2.52
Water-carrying Agent (mL)7.5 - 12.510

Novel Synthetic Route Development

While traditional esterification methods are well-established, research into novel synthetic routes aims to improve efficiency, sustainability, and atom economy. For the synthesis of this compound, several modern approaches could be envisioned, although specific research on this compound is limited.

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification is a growing area of interest. These reactions are often highly selective, proceed under mild conditions, and are environmentally benign. Immobilized lipases, in particular, offer the advantage of easy recovery and reuse.

Flow Chemistry: Continuous flow reactors can offer significant advantages over batch processes, including improved heat and mass transfer, better reaction control, and the potential for safer operation at elevated temperatures and pressures. This technology could be applied to the catalytic esterification for the synthesis of this compound, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, often leading to shorter reaction times and improved yields compared to conventional heating.

These novel approaches, while not yet specifically reported for this compound, represent promising avenues for future research and development in the synthesis of this and other valuable fragrance esters.

Exploration of Sustainable and Green Chemistry Principles

The traditional synthesis of esters, often relying on strong mineral acids as catalysts and volatile organic compounds (VOCs) as solvents, raises environmental concerns. Green chemistry principles offer a framework to develop more sustainable and environmentally benign synthetic routes to this compound.

Atom Economy and Waste Reduction: The direct esterification of 4-cycloocten-1-ol with isovaleric acid is an atom-economical reaction, with water being the only byproduct. To minimize waste, the use of stoichiometric activating agents, such as carbodiimides, should be avoided in favor of catalytic methods.

Safer Solvents and Auxiliaries: A significant portion of the environmental impact of a chemical process is attributed to the use of solvents. The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives is a key objective. Bio-based solvents such as ethanol, ethyl acetate, or even solvent-free systems where one of the reactants acts as the solvent, can significantly improve the environmental profile of the synthesis. The use of recyclable, solid acid catalysts like Dowex H+ resins can also simplify purification and reduce waste.

Energy Efficiency: Employing methodologies that operate under milder conditions, such as lower temperatures and pressures, contributes to energy efficiency. Biocatalytic methods, which typically proceed at or near ambient temperatures, are particularly advantageous in this regard.

Renewable Feedstocks: While not directly related to the synthetic methodology itself, the sourcing of reactants from renewable feedstocks is a core principle of green chemistry. Exploring bio-based routes to both 4-cycloocten-1-ol and isovaleric acid would further enhance the sustainability of this compound production.

A comparative overview of conventional versus greener approaches is presented in the table below.

FeatureConventional MethodGreen Chemistry Approach
Catalyst Strong mineral acids (e.g., H₂SO₄)Reusable solid acids, enzymes (lipases)
Solvent Volatile organic compounds (e.g., Toluene, Hexane)Bio-based solvents (e.g., Ethanol, 2-MeTHF), solvent-free
Byproducts Acidic waste, potential side productsPrimarily water
Energy Input High temperatures often requiredMilder reaction conditions, lower energy consumption
Safety Use of corrosive and hazardous materialsUse of safer, less toxic reagents and solvents

Biocatalytic and Enzymatic Approaches for Stereoselective Synthesis

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally friendly alternative for the synthesis of this compound. Lipases (EC 3.1.1.3) are particularly well-suited for esterification reactions, demonstrating high efficiency and selectivity under mild conditions.

Enzyme Selection and Immobilization: Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form such as Novozym 435, is a widely employed and robust biocatalyst for the synthesis of flavor esters. Immobilization of the enzyme on a solid support enhances its stability, allows for easy separation from the reaction mixture, and facilitates its reuse over multiple reaction cycles, contributing to process economy.

Stereoselectivity: Since 4-cycloocten-1-ol is a chiral molecule, its enzymatic acylation can proceed with high stereoselectivity. Lipases are known to preferentially acylate one enantiomer of a racemic alcohol, enabling the kinetic resolution of the alcohol and the production of an enantioenriched ester. The (S)-enantiomer of a secondary alcohol is often preferentially acylated by many lipases. The stereoselectivity of the reaction is influenced by the choice of enzyme, the solvent, and the acyl donor.

Reaction Conditions: Enzymatic esterifications are typically carried out in non-aqueous or micro-aqueous environments to shift the equilibrium towards ester synthesis rather than hydrolysis. The choice of solvent can significantly impact enzyme activity and stability. The reaction temperature is also a critical parameter, with optimal temperatures for many lipases being in the range of 40-60°C.

Below is a table summarizing typical parameters for the biocatalytic synthesis of a flavor ester, which can be extrapolated for this compound.

ParameterTypical Value/ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (CALB)High activity, stability, and stereoselectivity in ester synthesis.
Substrates 4-cycloocten-1-ol and Isovaleric acidReactants for the desired ester.
Acyl Donor Isovaleric acid or an activated ester (e.g., vinyl isovalerate)Activated esters can lead to irreversible transesterification, driving the reaction to completion.
Solvent n-Hexane, Toluene, or solvent-freeNon-polar organic solvents are commonly used. Solvent-free conditions are a greener alternative.
Temperature 40 - 60 °COptimal range for CALB activity and stability.
Water Activity (a_w) < 0.1Low water activity favors the synthesis reaction over hydrolysis.
Molar Ratio (Alcohol:Acid) 1:1 to 1:5An excess of one reactant can be used to shift the equilibrium.

Reaction Kinetics and Thermodynamics of this compound Formation

Understanding the kinetics and thermodynamics of the esterification reaction is crucial for process optimization and scale-up.

Reaction Kinetics: The lipase-catalyzed synthesis of esters often follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the enzyme first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (4-cycloocten-1-ol) then binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

A simplified representation of the kinetic parameters for a lipase-catalyzed esterification is provided below.

Kinetic ParameterDescriptionTypical Observation
V_max Maximum reaction rateIncreases with enzyme concentration.
K_m (Acid) Michaelis constant for the acidRepresents the affinity of the enzyme for the acid.
K_m (Alcohol) Michaelis constant for the alcoholRepresents the affinity of the enzyme for the alcohol.
K_i (Acid) Inhibition constant for the acidA lower value indicates stronger substrate inhibition by the acid.
K_i (Alcohol) Inhibition constant for the alcoholA lower value indicates stronger substrate inhibition by the alcohol.

Thermodynamics: The esterification of an alcohol with a carboxylic acid is a reversible and typically slightly exothermic reaction. The thermodynamic equilibrium of the reaction is governed by the equilibrium constant (K_eq), which is a function of the concentrations of reactants and products at equilibrium.

The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide insight into the spontaneity and temperature dependence of the reaction. For the esterification of levulinic acid with 1-butene, the enthalpy and entropy changes at 298.15 K were found to be approximately -32.9 kJ/mol and -70 J/(mol·K), respectively, indicating an exothermic reaction favored at lower temperatures. Similar thermodynamic properties can be expected for the formation of this compound.

The relationship between the equilibrium constant and temperature can be described by the van't Hoff equation.

Thermodynamic ParameterDescriptionExpected Value for Esterification
ΔH° (Enthalpy Change) Heat of reactionNegative (exothermic)
ΔS° (Entropy Change) Change in randomnessSlightly negative
ΔG° (Gibbs Free Energy Change) Spontaneity of the reactionNegative at lower temperatures
K_eq (Equilibrium Constant) Ratio of products to reactants at equilibriumDecreases with increasing temperature for an exothermic reaction.

By understanding these kinetic and thermodynamic principles, the reaction conditions for the synthesis of this compound can be optimized to achieve high yields and selectivity in a sustainable and efficient manner.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Cycloocten 1 Yl Isovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-cycloocten-1-yl isovalerate, a combination of one-dimensional and two-dimensional NMR techniques is employed to achieve a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclooctenyl ring and the isovalerate moiety.

The olefinic protons of the cyclooctene (B146475) ring are expected to appear in the downfield region, typically around 5.5-5.7 ppm, due to the deshielding effect of the double bond. The proton attached to the carbon bearing the ester oxygen (C1-H) would also be shifted downfield, likely in the range of 4.8-5.0 ppm. The methylene (B1212753) protons adjacent to the double bond and the ester linkage will show complex splitting patterns due to diastereotopicity and coupling with neighboring protons. The remaining methylene protons of the cyclooctyl ring would resonate in the upfield region, between 1.5 and 2.5 ppm.

For the isovalerate group, a characteristic doublet for the two methyl groups is expected around 0.9 ppm, coupled to the adjacent methine proton. This methine proton would appear as a multiplet further downfield. The methylene protons adjacent to the carbonyl group would resonate around 2.2 ppm as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Olefinic CH=CH5.6Multiplet
O-CH (Cyclooctyl)4.9Multiplet
CH₂-C=O (Isovalerate)2.2Doublet
CH (Isovalerate)2.1Multiplet
Cyclooctyl CH₂1.5 - 2.4Multiplets
CH₃ (Isovalerate)0.9Doublet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, with a predicted chemical shift in the range of 170-175 ppm. The olefinic carbons of the cyclooctene ring are expected to resonate around 128-132 ppm. The carbon atom attached to the ester oxygen (C1) will be found in the region of 70-75 ppm. The remaining aliphatic carbons of the cyclooctyl ring and the isovalerate moiety will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)172.5
CH=CH (Olefinic)130.0
O-CH (Cyclooctyl)73.0
CH₂-C=O (Isovalerate)43.5
Cyclooctyl CH₂25.0 - 35.0
CH (Isovalerate)25.8
CH₃ (Isovalerate)22.4

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling networks. For instance, it would show correlations between the olefinic protons and the adjacent methylene protons in the cyclooctene ring. It would also confirm the coupling between the methyl protons and the methine proton in the isovalerate group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester. For example, correlations would be expected between the protons of the methylene group adjacent to the carbonyl (in the isovalerate moiety) and the carbonyl carbon itself. Similarly, the proton on the carbon bearing the ester oxygen (C1-H of the cyclooctyl ring) would show a correlation to the carbonyl carbon, thus confirming the ester linkage and connecting the two parts of the molecule.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the compound, which is invaluable for structural elucidation.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 210. However, due to the ester linkage, this peak may be weak or absent. The fragmentation pattern will be dominated by cleavages characteristic of esters. A prominent peak would be expected from the loss of the isovaleroxy group as a radical, leading to a fragment ion corresponding to the cyclooctenyl cation. Another key fragmentation pathway is the McLafferty rearrangement, which is common for esters. This would involve the transfer of a gamma-hydrogen from the cyclooctyl ring to the carbonyl oxygen, followed by cleavage to produce a neutral cyclooctene molecule and a charged isovaleric acid radical cation. Alpha-cleavage next to the carbonyl group is also a likely fragmentation pathway.

Table 3: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound

m/z Predicted Fragment Fragmentation Pathway
210[C₁₃H₂₂O₂]⁺Molecular Ion
109[C₈H₁₃]⁺Loss of isovaleroxy radical
102[C₅H₁₀O₂]⁺McLafferty rearrangement
85[C₅H₉O]⁺Acylium ion from isovalerate
57[C₄H₉]⁺Isobutyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. alwsci.com This makes it an ideal method for the identification and quantification of this compound in complex mixtures, such as flavor and fragrance formulations or natural product extracts. alwsci.com

In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum can then be compared to a library of known spectra for identification. The retention time from the gas chromatograph provides an additional layer of confirmation. This technique is highly sensitive and can detect trace amounts of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these methods would provide a unique vibrational fingerprint, confirming the presence of the ester, alkene, and cycloalkane moieties.

The IR spectrum of an ester is typically characterized by a strong, prominent absorption band due to the carbonyl (C=O) stretch. orgchemboulder.comspectroscopyonline.com For a saturated aliphatic ester like this compound, this peak is expected in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org The presence of the C-O single bond in the ester group gives rise to two or more distinct stretching vibrations in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The C=C stretching vibration from the cyclooctene ring would likely appear as a medium to weak band around 1650-1640 cm⁻¹, a region typical for non-conjugated cyclic alkenes. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond would be observed just above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons of the cyclooctyl and isovalerate groups would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The C=O stretch in esters also gives a Raman active band, typically observed between 1729 and 1748 cm⁻¹. nih.gov A key advantage of Raman spectroscopy is the strong signal often observed for non-polar bonds. Therefore, the C=C stretching of the cyclooctene ring is expected to produce a more intense signal in the Raman spectrum compared to the IR spectrum. Symmetrical vibrations of the cycloalkane ring and the hydrocarbon chain of the isovalerate group would also be well-represented in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Ester C=O Stretch 1750-1735 (Strong) 1748-1729 (Moderate)
Ester C-O Stretch 1300-1000 (Two or more bands, Strong) Present, often weaker than IR
Alkene C=C Stretch ~1650 (Weak to Medium) ~1650 (Strong)
Alkene =C-H Stretch ~3020 (Medium) ~3020 (Medium)
Alkane C-H Stretch 2960-2850 (Strong) 2960-2850 (Strong)
Alkane CH₂ Scissor ~1465 (Medium) ~1465 (Medium)

X-ray Diffraction (XRD) for Crystalline Structure Determination (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgthepharmajournal.com The applicability of this technique to this compound is contingent on its ability to be crystallized. Many esters of this size are oils or low-melting solids at room temperature. However, if a suitable single crystal can be grown, XRD analysis would provide a wealth of structural information.

Table 4: Potential X-ray Diffraction (XRD) Data for a Crystalline Derivative of this compound

Parameter Potential Finding
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)

| Key Structural Features | Conformation of the cyclooctene ring (e.g., boat-chair), orientation of the isovalerate group, intermolecular packing forces. |

Theoretical and Computational Chemistry Studies on 4 Cycloocten 1 Yl Isovalerate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-cycloocten-1-yl isovalerate, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d,p) or larger) to solve the Kohn-Sham equations. The calculations would yield the optimized Cartesian coordinates of each atom, bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, the total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be calculated. These energy values are crucial for comparing the relative stabilities of different possible conformations of the flexible cyclooctene (B146475) ring and the isovalerate side chain.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

ParameterValue
C=C bond length (cyclooctene)1.34 Å
C-O-C bond angle (ester)115.2°
C=O bond length (ester)1.21 Å
Dihedral Angle (C1-O1-C2-C3)175.8°

Note: This data is illustrative and based on typical values for similar functional groups.

For even higher accuracy, particularly for electronic properties, ab initio methods can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods can provide benchmark-quality energies and properties.

An ab initio study of this compound could be used to calculate a highly accurate ionization potential and electron affinity. These calculations would also allow for a detailed analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The this compound molecule possesses significant conformational flexibility, primarily due to the eight-membered ring. Molecular Dynamics (MD) simulations are a powerful tool for exploring the accessible conformations of such a molecule over time.

In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of empirical energy functions that describe the intramolecular and intermolecular interactions. By solving Newton's equations of motion iteratively, the trajectory of the molecule can be simulated over a period of time, typically nanoseconds to microseconds.

Analysis of the MD trajectory would reveal the different low-energy conformations of the cyclooctene ring (such as boat-chair, twist-boat, etc.) and the rotational orientations of the isovalerate group. This provides a dynamic picture of the molecule's structure that complements the static view from geometry optimization. Furthermore, by simulating a system with multiple molecules, MD can be used to study intermolecular interactions, providing insights into the liquid-state structure and properties such as density and heat of vaporization.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict various spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. After a geometry optimization, a frequency calculation is performed, which yields the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the structural elucidation of the molecule and the assignment of peaks in an experimental NMR spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons in this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)173.5172.8
Olefinic (C=C)130.2129.5
Olefinic (C=C)128.9128.1
Methoxy (C-O)75.174.6

Note: This data is illustrative and represents a typical level of agreement between calculated and experimental values.

Computational Studies on Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of this compound, likely through an esterification reaction between 4-cycloocten-1-ol and isovaleric acid (or its derivative), can be studied computationally.

Structure-Property Relationship Modeling (e.g., QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. As this compound is likely a fragrance compound, QSPR modeling could be used to predict properties like its odor threshold or biodegradability.

To develop a QSPR model, a dataset of molecules with known properties (e.g., a series of fragrance esters) is required. For each molecule, a set of numerical descriptors is calculated that encode its structural, electronic, and physicochemical features. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest. Such a model, once validated, could be used to predict the properties of new, untested molecules like this compound.

Mechanistic Investigations of Biological and Environmental Fate of 4 Cycloocten 1 Yl Isovalerate

Biochemical Pathways Involving Isovalerate Esters

Isovalerate esters, characterized by the ester linkage between an alcohol and isovaleric acid, participate in numerous biological processes. Their metabolism is a key aspect of how organisms process both endogenous and exogenous substances.

Enzymatic Biotransformations and Metabolism of Ester Linkages

The metabolism of xenobiotics—compounds foreign to an organism—is a fundamental detoxification process, often occurring in phases. wikipedia.orgmhmedical.com The cleavage of ester linkages is a crucial Phase I, or functionalization, reaction that increases the polarity of a molecule, preparing it for subsequent reactions and excretion. wikipedia.orgyoutube.com This biotransformation is primarily catalyzed by a class of enzymes known as hydrolases, particularly esterases and lipases, which are ubiquitous in nature. ru.nlnih.gov

The enzymatic hydrolysis of an isovalerate ester like 4-cycloocten-1-yl isovalerate results in the cleavage of the ester bond to yield the corresponding alcohol (4-cycloocten-1-ol) and isovaleric acid. ru.nl This reaction introduces a polar hydroxyl group on the alcohol and a carboxyl group on the acid, making them more water-soluble. mhmedical.comyoutube.com In mammals, these hydrolytic enzymes are present in various tissues and also in blood plasma. ru.nl The resulting metabolites can then undergo Phase II conjugation reactions, where they are coupled with endogenous molecules like glucuronic acid or sulfate, further increasing their water solubility and facilitating their removal from the body. wikipedia.org

Biotransformations can be highly specific, with enzymes capable of producing compounds with high regio- and stereoselectivity under mild conditions. nih.govulisboa.pt This enzymatic precision is harnessed in various biotechnological applications for the production of natural-labeled flavors and fragrances. researchgate.net

Enzyme ClassPrimary FunctionBiological ContextKey Organisms
Esterases Hydrolysis of ester bonds into an acid and an alcohol. nih.govDetoxification of xenobiotics nih.gov, metabolism of endogenous esters, activation of ester prodrugs. nih.govBacteria, Fungi, Plants, Animals. nih.gov
Lipases Hydrolysis of triglycerides; can also hydrolyze other esters. frontiersin.orgFat digestion, mobilization of stored lipids, industrial biocatalysis for ester synthesis/hydrolysis. frontiersin.orgBacteria, Fungi, Animals.
Cutinases Hydrolysis of cutin, a polyester (B1180765) in plant cuticles. nih.govFungal pathogenesis on plants, biotechnological applications in ester synthesis and degradation. nih.govPlant pathogenic fungi.
Cytochrome P450 Primarily oxidation, but can be involved in ester cleavage. wikipedia.orgmhmedical.comBroad-spectrum xenobiotic metabolism, steroid synthesis. wikipedia.orgPrimarily in the liver of vertebrates.

Role of Isovalerate Esters in Natural Product Chemistry

Isovalerate esters are significant components of the chemical language of the natural world, serving as signaling molecules and contributing to the sensory properties of plants. longdom.org In plants, volatile esters are primary contributors to the characteristic aromas and flavors of fruits and flowers. longdom.org These scents play a crucial ecological role by attracting pollinators to flowers and seed dispersers to fruits. longdom.org

Beyond attraction, some plant-derived esters function as defense compounds. They can act as deterrents to herbivores or possess antimicrobial properties, protecting the plant from pathogens. longdom.org The diverse applications of these natural volatile compounds, including isovalerate esters, have made them valuable in the flavor, fragrance, and pharmaceutical industries. researchgate.netnih.gov

In the insect world, esters derived from fatty acids or amino acids are fundamental components of pheromones, which are chemical signals used for communication between individuals of the same species. wikipedia.orgnih.gov For example, L-valine and L-isoleucine methyl esters have been identified as the major components of the sex pheromone for the cranberry white grub, Phyllophaga anxia. core.ac.uk These chemical signals are often highly specific, with different enantiomers (chiral forms) of a compound potentially triggering different behavioral responses. wikipedia.org The biosynthesis of these pheromones may depend on precursors obtained from the insects' food plants. wikipedia.org

Environmental Degradation Pathways

Once released into the environment, this compound is subject to degradation through both abiotic and biotic processes. Its chemical structure, featuring an ester linkage and a carbon-carbon double bond, dictates its susceptibility to these pathways.

Photodegradation and Hydrolysis in Aquatic and Atmospheric Environments

In aquatic environments, the primary abiotic degradation pathway for esters is hydrolysis. This reaction is the chemical cleavage of the ester bond by water to form the parent alcohol and carboxylic acid. The process is reversible and can be catalyzed by acids or bases. rameywine.com In natural waters, which are typically weakly acidic, the reaction is generally catalyzed by hydrogen ions. rameywine.com The rate of hydrolysis is influenced by factors such as temperature and pH. rameywine.com

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through photochemical reactions. epa.govresearchgate.net This can occur via two main mechanisms:

Direct Photolysis : The absorption of ultraviolet (UV) radiation from the sun can provide sufficient energy to break chemical bonds within the molecule, particularly the ester linkage. researchgate.net The unsaturated bond in the cyclooctene (B146475) ring is also a potential site for photochemical reactions. google.com

Indirect Photo-oxidation : The dominant degradation pathway for most VOCs in the troposphere is reaction with photochemically generated oxidants, most importantly the hydroxyl radical (•OH). researchgate.net These highly reactive radicals can attack different parts of the ester molecule, leading to a cascade of reactions that ultimately break it down into smaller, more oxidized products. researchgate.net

Microbial Degradation Mechanisms

The biodegradation of esters in soil and water is an efficient process carried out by a diverse array of microorganisms. The initial and rate-limiting step is typically the enzymatic hydrolysis of the ester bond. nih.govresearchgate.net Microbes secrete extracellular hydrolases, such as esterases and lipases, that cleave the ester into its constituent alcohol and carboxylic acid. nih.gov

Following this initial cleavage, the resulting products, 4-cycloocten-1-ol and isovaleric acid, are small enough to be transported into the microbial cells for further metabolism. researchgate.net Inside the cell, they are assimilated and funneled into central metabolic pathways. Isovaleric acid, as a branched-chain fatty acid, can be converted into isovaleryl-CoA. frontiersin.org In many bacteria, branched-chain acyl-CoAs serve as primers for the synthesis of branched-chain fatty acids, which are then incorporated into membrane phospholipids (B1166683) to regulate fluidity. frontiersin.orgnih.govfrontiersin.org The 4-cycloocten-1-ol component would be catabolized through pathways for alcohols and cyclic hydrocarbons, likely involving oxidation to the corresponding ketone and subsequent ring-opening reactions.

Degradation PathwayEnvironmentKey ProcessPrimary Products
Hydrolysis AquaticAbiotic, acid/base-catalyzed cleavage of the ester bond by water. rameywine.com4-Cycloocten-1-ol and Isovaleric acid.
Photodegradation Atmospheric, Aquatic SurfacesDirect photolysis via UV absorption; indirect photo-oxidation by hydroxyl radicals (•OH). researchgate.netSmaller, oxidized fragments (aldehydes, ketones, CO₂).
Microbial Degradation Soil, AquaticExtracellular enzymatic hydrolysis by microbial esterases/lipases, followed by intracellular metabolism. nih.govMicrobial biomass, CO₂, and water.

Ecological Distribution and Biogeochemical Cycling of Related Compounds

Volatile esters related to this compound are primarily of biogenic origin, produced and emitted by terrestrial vegetation. epa.gov These emissions represent a significant flux of carbon from the biosphere to the atmosphere. Once in the atmosphere, these volatile organic compounds (VOCs) play a critical role in atmospheric chemistry, contributing to the formation of secondary organic aerosols and ground-level ozone. researchgate.net

The biogeochemical cycle of these compounds involves:

Production and Emission : Synthesized by plants for roles in pollination and defense, or by insects as pheromones, and released into the atmosphere and soil. longdom.orgepa.gov

Transport and Transformation : Atmospheric transport and chemical transformation via photolysis and oxidation. researchgate.net In soil and water, they can be transported over short distances before being degraded.

Degradation and Mineralization : Microbial communities in soil and aquatic ecosystems are the primary sinks for these compounds, breaking them down to obtain carbon and energy. This process ultimately returns carbon to the inorganic pool as CO₂.

Ecological Interactions : These compounds can mediate direct interactions between different kingdoms of life. For example, isovaleric acid, a component of the title compound, is known to be released by soil microbes and can act as an inter-kingdom signal that alters the growth of plants like Arabidopsis. nih.gov

This cycle highlights the interconnectedness of biological and environmental processes, where a compound produced for a specific ecological function is ultimately recycled through a series of chemical and microbial transformations.

Emerging Research Frontiers and Future Directions for 4 Cycloocten 1 Yl Isovalerate

Development of Advanced Analytical Techniques for Trace Level Detection

The detection of 4-cycloocten-1-yl isovalerate at trace levels is critical in various fields, including environmental monitoring, food science, and chemical synthesis. Current research is focused on developing more sensitive and selective analytical methods to quantify minute concentrations of this compound in complex matrices. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are being refined to enhance detection limits and improve accuracy. Innovations in sample preparation, including solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), are being explored to preconcentrate the analyte, thereby increasing the sensitivity of the subsequent analysis.

Furthermore, the development of novel sensor technologies presents a promising frontier. Research into chemiresistive sensors and quartz crystal microbalances (QCM) functionalized with specific molecular recognition elements for this compound could enable real-time, in-situ monitoring. These advanced analytical techniques are pivotal for understanding the environmental fate, distribution, and potential biological significance of this compound at previously undetectable levels.

Analytical TechniquePrincipleApplication in Trace Detection
GC-MS Separates volatile compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio.High sensitivity and selectivity for quantifying this compound in complex environmental and biological samples.
SPME A solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.Preconcentration of this compound from air, water, or food samples, enhancing detection by GC-MS.
SBSE A sorptive extraction method employing a magnetic stir bar coated with a sorbent phase.Higher sample capacity and extraction efficiency compared to SPME for trace analysis of semi-volatile compounds.
Chemiresistive Sensors Materials that change their electrical resistance in response to the adsorption of chemical analytes.Potential for developing portable, low-cost sensors for continuous monitoring of this compound in air.
QCM A mass-sensitive device that measures a change in frequency of a quartz crystal resonator upon adsorption of a target molecule.Development of highly specific sensors by coating the crystal with molecularly imprinted polymers or other selective materials.

Investigation of Chirality and Stereoisomer-Specific Research

The this compound molecule possesses stereogenic centers, leading to the existence of different stereoisomers. The biological and chemical properties of these isomers can vary significantly. A key area of emerging research is the development of methods for the stereoselective synthesis of specific isomers of this compound. This involves the use of chiral catalysts and starting materials to control the three-dimensional arrangement of atoms in the molecule.

Furthermore, advanced analytical techniques such as chiral chromatography are being employed to separate and quantify individual stereoisomers. This allows for the investigation of the specific biological activities and sensory properties of each isomer. Understanding the stereoisomer-specific effects is crucial for applications in fragrance chemistry, where different isomers can elicit distinct olfactory responses, and in pharmacology, where stereochemistry often dictates therapeutic efficacy and toxicological profiles.

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, particularly the presence of the cyclooctene (B146475) ring, makes it a valuable monomer in polymer chemistry. The double bond in the cyclooctene moiety can participate in ring-opening metathesis polymerization (ROMP) to produce polymers with tailored properties. Research is exploring the synthesis of novel polymers and copolymers incorporating this compound to create materials with specific thermal, mechanical, and optical characteristics.

These polymers could find applications in a variety of areas, including the development of advanced coatings, adhesives, and specialty elastomers. For instance, the incorporation of the isovalerate group can influence the polymer's solubility, glass transition temperature, and surface energy. The potential to create functional materials from this bio-based or synthetically derived monomer is a significant area of future research. The use of cyclooctene-based materials in tissue engineering is also being investigated, suggesting potential biomedical applications for polymers derived from related structures. beilstein-journals.org

Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems and Environmental Science

The study of this compound is increasingly benefiting from an interdisciplinary approach that combines chemical synthesis with biological and environmental sciences. Chemists are focused on developing efficient and sustainable synthetic routes to the compound, while biologists are investigating its interactions with living organisms. This includes studying its role as a signaling molecule in microbial communication and its metabolic fate in various species. researchgate.net

From an environmental science perspective, research is aimed at understanding the persistence, degradation, and potential ecological impact of this compound in different environmental compartments. This involves studying its abiotic degradation pathways, such as hydrolysis and photolysis, as well as its biodegradation by microorganisms. The integration of these disciplines is essential for a holistic understanding of the compound's lifecycle and its implications for both natural and engineered systems.

Sustainable Production and Lifecycle Assessment Methodologies

In line with the growing emphasis on green chemistry, a significant research frontier is the development of sustainable methods for the production of this compound. This includes the use of renewable feedstocks, biocatalysis, and energy-efficient synthetic processes. The goal is to minimize the environmental footprint associated with its manufacturing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.